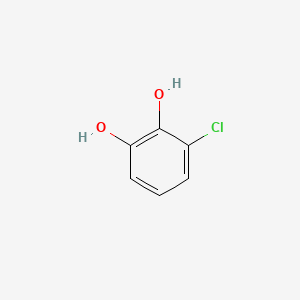

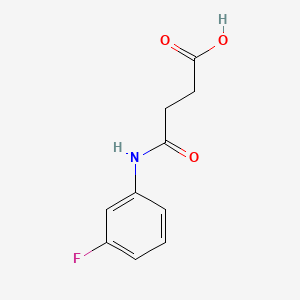

4-(3-Fluoroanilino)-4-oxobutanoic acid

Overview

Description

Synthesis Analysis

The synthesis of 4-(3-Fluoroanilino)-4-oxobutanoic acid involves efficient methodologies that confirm its structure using techniques like SC-XRD. The fluorobenzene ring orientation and the existence of strong hydrogen bonding, such as N–H…O and O–H…O, play a crucial role in stabilizing the crystal packing of the compound. DFT calculations further demonstrate the high stability of the crystal compound, underlining the efficiency of the synthetic process used (Ashfaq et al., 2021).

Molecular Structure Analysis

The molecular structure of 4-(3-Fluoroanilino)-4-oxobutanoic acid reveals a complex arrangement with dihedral angles indicating the orientation of the fluorobenzene ring relative to the acetamide moiety. The use of molecular overlay plots and Hirshfeld surface inspection have been pivotal in exploring the non-covalent interactions responsible for crystal packing. These studies provide insights into the geometric and electronic structure of the compound, as well as its stability and reactivity profiles (Ashfaq et al., 2021).

Chemical Reactions and Properties

Research has shown that 4-(3-Fluoroanilino)-4-oxobutanoic acid participates in various chemical reactions, exhibiting a range of properties that underscore its reactivity and potential utility in synthetic chemistry. The presence of fluorine and the anilino moiety within its structure significantly influences its chemical behavior, including its involvement in hydrogen bonding and its reactivity towards other compounds. These chemical properties are crucial for understanding its applications in material science and pharmaceuticals (Ashfaq et al., 2021).

Physical Properties Analysis

The physical properties of 4-(3-Fluoroanilino)-4-oxobutanoic acid, such as melting point, solubility, and crystal structure, are closely tied to its molecular structure. The detailed crystallographic analysis provides essential information on its solid-state properties, which are relevant for its processing and application in various fields. The compound's stability under different conditions and its interaction with light and other environmental factors are also of interest in materials science and engineering (Ashfaq et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-(3-Fluoroanilino)-4-oxobutanoic acid, including its reactivity, functional group interactions, and behavior under various chemical conditions, have been studied extensively. Its ability to form hydrogen bonds and its reactivity towards nucleophiles and electrophiles highlight its versatility in chemical synthesis and applications. Understanding these properties is crucial for developing new materials and pharmaceuticals (Ashfaq et al., 2021).

Scientific Research Applications

-

Catalytic Protodeboronation

-

Antiviral Activity

-

Chemical Synthesis

- Pinacol boronic esters, which may share some properties with “4-(3-Fluoroanilino)-4-oxobutanoic acid”, are highly valuable building blocks in organic synthesis .

- Protodeboronation of these esters is not well developed, but some research has been done on catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

-

Hydromethylation of Alkenes

-

Total Synthesis of Natural Products

Safety And Hazards

Like all chemicals, proper handling and storage of this compound would be essential to ensure safety. The specific safety and hazard information would depend on its physical and chemical properties.

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of experimental studies. It could potentially be used in the development of new materials or pharmaceuticals, but further research would be needed to explore these possibilities.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature sources are needed. If you have more specific information or context about this compound, feel free to provide it and I’ll do my best to give a more detailed response.

properties

IUPAC Name |

4-(3-fluoroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMYDUHFZZUBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluoroanilino)-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-oxopyrrol-2-ylidene]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methylidene]-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-5-oxopyrrol-2-yl]methylidene]-4-(carboxymethyl)pyrrol-3-yl]propanoic acid](/img/structure/B1204732.png)